molecular formula C16H14BrN5O B2921444 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034225-84-6

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2921444
CAS No.: 2034225-84-6
M. Wt: 372.226
InChI Key: KTEJYMCATPJTCK-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Coupling Reactions: The pyrazole ring is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Nicotinamide Introduction: The final step involves the formation of the nicotinamide moiety, which can be achieved through amidation reactions using nicotinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((5-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.

    5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: Has a chlorine atom instead of a bromine atom.

    5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)methyl)nicotinamide: The pyridine ring is substituted at a different position.

Uniqueness

The uniqueness of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methyl group on the pyrazole ring can significantly affect its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJYMCATPJTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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